Cas no 34887-26-8 (2,2,2',2',6,6,6',6'-octamethyl-1,4'-bipiperidin-4-amine)

2,2,2',2',6,6,6',6'-Octamethyl-1,4'-bipiperidin-4-amine is a sterically hindered bipiperidine derivative characterized by its high symmetry and nitrogen-rich structure. The octamethyl substitution enhances steric protection around the amine groups, improving stability and reducing susceptibility to oxidation or unwanted side reactions. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for ligands or catalysts, where its rigid, symmetrical framework may confer selectivity in complexation or reactivity. The tertiary amine functionality offers opportunities for further functionalization, while the steric bulk may influence solubility and conformational behavior in solution.
2,2,2',2',6,6,6',6'-octamethyl-1,4'-bipiperidin-4-amine structure
34887-26-8 structure
商品名:2,2,2',2',6,6,6',6'-octamethyl-1,4'-bipiperidin-4-amine
CAS番号:34887-26-8
MF:C18H37N3
メガワット:295.50648
MDL:MFCD01938484
CID:1471271
PubChem ID:566708

2,2,2',2',6,6,6',6'-octamethyl-1,4'-bipiperidin-4-amine 化学的及び物理的性質

名前と識別子

    • 2,2,2',2',6,6,6',6'-octamethyl-1,4'-bipiperidin-4-amine
    • AS-64865
    • 2,2,6,6-Tetramethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-4-piperidinamine #
    • 34887-26-8
    • SR-01000534206
    • EU-0086149
    • D93879
    • bis(2,2,6,6-tetramethyl-4-piperidyl)-amine
    • bis(2,2,6,6-tetramethyl-4-piperidyl)amine
    • SR-01000534206-1
    • Cambridge id 6564561
    • AKOS001757433
    • HMS1375J11
    • STK667640
    • Oprea1_528486
    • Bis-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
    • SCHEMBL2901200
    • 2,2,6,6-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-4-amine
    • ChemDiv2_002321
    • N,N-bis-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
    • AB00110238-01
    • bis(2,2,6,6-tetramethylpiperidin-4-yl)amine
    • NCGC00332403-01
    • bis(2,2,6,6-tetramethyl-piperidin-4-yl)amine
    • AB00110238-03
    • MDL: MFCD01938484
    • インチ: InChI=1S/C18H37N3/c1-15(2)9-13(10-16(3,4)20-15)19-14-11-17(5,6)21-18(7,8)12-14/h13-14,19-21H,9-12H2,1-8H3
    • InChIKey: IOCLFIGHHOKNTE-UHFFFAOYSA-N
    • ほほえんだ: CC1(CC(CC(N1)(C)C)NC2CC(NC(C2)(C)C)(C)C)C

計算された属性

  • せいみつぶんしりょう: 295.29901
  • どういたいしつりょう: 295.299
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 1
  • 複雑さ: 361
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 密度みつど: 0.882
  • ふってん: 299°C at 760 mmHg
  • フラッシュポイント: 134.6°C
  • 屈折率: 1.461
  • PSA: 41.29

2,2,2',2',6,6,6',6'-octamethyl-1,4'-bipiperidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR01EIN7-100mg
Bis(2,2,6,6-tetramethyl-4-piperidyl)amine
34887-26-8 98%
100mg
$3116.00 2023-12-14
A2B Chem LLC
AX55863-25mg
Bis(2,2,6,6-tetramethyl-4-piperidyl)amine
34887-26-8 95%+
25mg
$241.00 2024-04-20
1PlusChem
1P01EIEV-25mg
Bis(2,2,6,6-tetramethyl-4-piperidyl)amine
34887-26-8 95%+
25mg
$230.00 2024-05-04
A2B Chem LLC
AX55863-10mg
Bis(2,2,6,6-tetramethyl-4-piperidyl)amine
34887-26-8 95%+
10mg
$145.00 2024-04-20
eNovation Chemicals LLC
D752995-10mg
Bis(2,2,6,6-tetramethyl-4-piperidyl)amine
34887-26-8 98%
10mg
$165 2025-02-24
eNovation Chemicals LLC
D752995-10mg
Bis(2,2,6,6-tetramethyl-4-piperidyl)amine
34887-26-8 98%
10mg
$165 2024-06-06
1PlusChem
1P01EIEV-250mg
Bis(2,2,6,6-tetramethyl-4-piperidyl)amine
34887-26-8 95%+
250mg
$1235.00 2024-05-04
eNovation Chemicals LLC
D752995-250mg
Bis(2,2,6,6-tetramethyl-4-piperidyl)amine
34887-26-8 98%
250mg
$1260 2025-02-27
eNovation Chemicals LLC
D752995-100mg
Bis(2,2,6,6-tetramethyl-4-piperidyl)amine
34887-26-8 98%
100mg
$590 2024-06-06
A2B Chem LLC
AX55863-50mg
Bis(2,2,6,6-tetramethyl-4-piperidyl)amine
34887-26-8 95%+
50mg
$395.00 2024-04-20

2,2,2',2',6,6,6',6'-octamethyl-1,4'-bipiperidin-4-amine 関連文献

2,2,2',2',6,6,6',6'-octamethyl-1,4'-bipiperidin-4-amineに関する追加情報

Octamethyl Bipiperidine Derivative: A Comprehensive Overview

The compound with CAS No. 34887-26-8, commonly referred to as 2,2,2',2',6,6,6',6'-octamethyl-1,4'-bipiperidin-4-amine, is a highly specialized organic molecule belonging to the class of bipiperidine derivatives. This compound has garnered significant attention in recent years due to its unique structural properties and versatile applications across various fields of chemistry and materials science.

Bipiperidine derivatives are known for their rigid and stable structures, which make them ideal candidates for a wide range of applications. The octamethyl substitution pattern in this compound further enhances its stability and chemical reactivity. Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the realm of polymer chemistry and catalysis.

One of the most notable advancements involving this compound is its role in the synthesis of high-performance polymers. Researchers have demonstrated that the octamethyl bipiperidine derivative can serve as a versatile building block for constructing polymers with exceptional mechanical properties. These polymers exhibit enhanced durability and resistance to environmental factors, making them suitable for use in extreme conditions such as aerospace applications.

In addition to its role in polymer chemistry, this compound has also been explored for its potential in drug delivery systems. The unique structure of 2,2,2',2',6,6,6',6'-octamethyl-1,4'-bipiperidin-4-amine allows for efficient encapsulation of drug molecules within its framework. Recent studies have shown promising results in the development of biocompatible nanocarriers that can deliver therapeutic agents with high precision and efficiency.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The most common method involves the condensation of appropriately substituted piperidine derivatives under specific catalytic conditions. This approach ensures the formation of the desired bipiperidine structure with high fidelity. Researchers have recently optimized these synthesis protocols to improve yield and reduce production costs.

Another area where this compound has shown significant promise is in the field of catalysis. Its rigid structure and steric hindrance make it an excellent candidate for designing enantioselective catalysts. Recent breakthroughs have demonstrated that this compound can be used to catalyze key reactions in organic synthesis with high efficiency and selectivity.

The physical and chemical properties of CAS No. 34887-26-8 are well-documented. It exhibits a high melting point due to its rigid structure and strong intermolecular forces. Its solubility in common organic solvents makes it suitable for various chemical transformations. The compound is also stable under normal storage conditions, which adds to its practicality in industrial applications.

In conclusion, CAS No. 34887-26-8, or octamethyl bipiperidine derivative, is a versatile and highly functional molecule with a wide range of applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potential uses for this compound, it is poised to play an even more significant role in shaping the future of materials science and beyond.

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